molecular formula C21H30O4 B1663625 Cortexolone CAS No. 152-58-9

Cortexolone

Cat. No. B1663625
CAS RN: 152-58-9
M. Wt: 346.5 g/mol
InChI Key: WHBHBVVOGNECLV-OBQKJFGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cortexolone, also known as 11-Deoxycortisol or 17α,21-Dihydroxyprogesterone, is an endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol . It is an important compound in the field of organic chemistry and has recently witnessed a rapid rise in the use of chemoenzymatic strategies for the synthesis of complex molecules .


Synthesis Analysis

Cortexolone can be synthesized from the commercially available andros-4-ene-3,17-dione . The field of organic chemistry has recently witnessed a rapid rise in the use of chemoenzymatic strategies for the synthesis of complex molecules. Under this paradigm, biocatalytic methods and contemporary synthetic methods are used synergistically in a multistep approach toward a target molecule .


Molecular Structure Analysis

Cortexolone has a molecular formula of C21H30O4 and a molar mass of 346.47 . It is believed to compete with the androgen dihydrotestosterone (DHT) for binding to androgen receptors in the sebaceous gland and hair follicles .


Physical And Chemical Properties Analysis

Cortexolone is a solid at 20 degrees Celsius . It has a density of 1.22g/cm³, a melting point of 205-208℃, a boiling point of 524.5°C at 760 mmHg, a flashing point of 285.1°C, and a refractive index of 1.577 .

Scientific Research Applications

1. Treatment of Acne Vulgaris

  • Summary of Application : Cortexolone 17α‐propionate 1% cream is a new potent antiandrogen for topical treatment of acne vulgaris . Acne vulgaris is a disorder of the pilosebaceous unit in which the androgens contribute to its onset and persistence .
  • Methods of Application : Seventy-seven men with facial acne were randomized to receive placebo cream, or CB‐03‐01 1% cream, or tretinoin 0·05% cream once a day at bedtime for 8 weeks .
  • Results : CB‐03‐01 1% cream was very well tolerated, and was significantly better than placebo regarding total lesion count (TLC), inflammatory lesion count (ILC) and acne severity index (ASI) .

2. Treatment of Tumors

  • Summary of Application : CB-03–10 (cortexolone 17α-valerate-21-propionate) is a synthetic steroidal compound derived from cortexolone (11-deoxycortisone), an intermediate in cortisol biosynthesis . It has potential as a treatment for tumors that have acquired glucocorticoid receptor (GR)-mediated resistance to androgen receptor (AR) blockade .
  • Methods of Application : The compound’s potential for antitumor activity was verified in a murine xenograft model utilizing the AR-positive LNCaP prostate cancer cell line as well as in an orthotopic model utilizing AR-negative/GR-positive MDA-MB-231 breast cancer cell line .
  • Results : Orally administered CB-03-10 inhibited prostate tumor growth and orthotopically implanted breast tumor growth in these mice and maintained body weight, as compared with vehicle-treated mice .

3. Treatment of Androgenetic Alopecia

  • Summary of Application : Cortexolone 17α-propionate (clascoterone) is a novel androgen antagonist that is currently being analyzed in a large phase 2 clinical trial for the topical treatment of androgenetic alopecia (AGA) . AGA is an androgen-dependent hair disorder with strong genetic links, and the testosterone metabolite, dihydrotestosterone (DHT), plays a causal role in its development .
  • Methods of Application : The study described the potential mechanism of clascoterone in AGA. Clascoterone was found to inhibit AR-regulated transcription in a reporter cell line with similar efficacy to the 5α-reductase inhibitor, finasteride .
  • Results : When compared with another direct AR antagonist, enzalutamide, clascoterone was significantly better at inhibiting IL-6 synthesis from DHT-stimulated primary cultures of human scalp DPC .

4. Treatment of Noninflammatory and Inflammatory Lesions

  • Summary of Application : Clascoterone (cortexolone 17α-propionate), an ester derivative of cortexolone, is a potent antiandrogen with selective topical activity . In vitro studies showed that clascoterone binds to androgen receptors with high affinity and inhibits DHT-stimulated signalling .
  • Methods of Application : The study was conducted over 12 weeks, with patients receiving clascoterone .
  • Results : At week 12, a higher proportion of patients receiving clascoterone than vehicle in both trials achieved treatment success and greater reductions in noninflammatory lesions and inflammatory lesions .

5. Treatment of Hormonal Acne

  • Summary of Application : Clascoterone 1% cream (Winlevi) offers a new and exciting treatment approach for a difficult and common skin condition such as acne vulgaris . This topical androgen antagonist is the first of its kind but will hopefully provoke investigations into other androgen receptor antagonists with similar or better efficacy .
  • Methods of Application : The study provided a summary of the clinical trials on the efficacy and safety of clascoterone 1% cream (Winlevi) to grant providers an understanding of which patients will benefit most from this novel topical antiandrogen medication .
  • Results : The study concluded that clascoterone may be an excellent candidate to be the first topical antiandrogen for treating hormonal acne .

6. Conformational Characterization

  • Summary of Application : Cortexolone-17α-propionate is a topical antiandrogen under investigation for the treatment of androgen-related skin disorders . A full conformational characterization was realized, in comparison with other steroidal androgens and antiandrogens, by means of theoretical calculations .
  • Methods of Application : The study was conducted using theoretical calculations at the B3LYP/6-31G (d) level .
  • Results : The study provided a full conformational characterization of Cortexolone-17α-propionate .

Future Directions

Cortexolone, particularly in the form of its derivative Clascoterone, is being further developed for the treatment of acne vulgaris and androgenetic alopecia . It has recently been approved for use in Australia .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBHBVVOGNECLV-OBQKJFGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045642
Record name Cortodoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cortexolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cortodoxone

CAS RN

152-58-9
Record name 11-Deoxycortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortodoxone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cortodoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cortodoxone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CORTODOXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5SLP0HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cortexolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 °C
Record name Cortexolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cortexolone
Reactant of Route 2
Cortexolone
Reactant of Route 3
Cortexolone
Reactant of Route 4
Cortexolone
Reactant of Route 5
Cortexolone
Reactant of Route 6
Cortexolone

Citations

For This Compound
2,330
Citations
A Mazzetti, L Moro, M Gerloni… - Journal of drugs in …, 2019 - europepmc.org
… , is rapidly metabolized to cortexolone in human plasma. The … -time profiles of clascoterone and cortexolone in plasma—PK … Cortexolone plasma concentrations trended below the lower …
Number of citations: 37 europepmc.org
G Celasco, L Moro, R Bozzella… - …, 2004 - thieme-connect.com
The aim of this study was to investigate the antiandrogenic activity of a new monoester of cortexolone, cortexolone 17α-propionate (CAS 19608-29-8, CB-03-01). Although the …
Number of citations: 39 www.thieme-connect.com
J Täubel, A Mazzetti, G Ferber, W Burch… - Clinical …, 2021 - Wiley Online Library
… , cortexolone 21-propionate, and cortexolone are both 21-hydroxysteroids. Cortexolone 21-propionate has not been explored in terms of pharmacological activity, and cortexolone …
Number of citations: 2 accp1.onlinelibrary.wiley.com
V Trifu, GS Tiplica, E Naumescu… - British Journal of …, 2011 - academic.oup.com
Background Acne vulgaris is a disorder of the pilosebaceous unit in which the androgens contribute to its onset and persistence. The use of antiandrogens is therefore potentially …
Number of citations: 74 academic.oup.com
K Sonomoto, MM Hoq, A Tanaka… - Applied and …, 1983 - Am Soc Microbiol
… dextrose broth containing cortexolone (Reichstein compound S… mycelium hydroxylated cortexolone to hydrocortisone. The … potato dextrose broth containing cortexolone. The system was …
Number of citations: 100 journals.asm.org
C Rosette, FJ Agan, A Mazzetti, L Moro… - Journal of Drugs in …, 2019 - europepmc.org
Cortexolone 17α-propionate (clascoterone) is a novel topical androgen antagonist that is being analyzed for its ability to treat acne. The pathogenesis of acne is attributed to multiple …
Number of citations: 48 europepmc.org
PH Naylor, SSH Gilani, RJ Milholland, F Rosen - Endocrinology, 1980 - academic.oup.com
… are cortexolone (11-deoxycortisol) and progesterone (13-17). Cortexolone forms a complex … Progesterone appears to act by a mechanism different from that of cortexolone, since whole …
Number of citations: 20 academic.oup.com
RW Turnell, N Kaiser, RJ Milholland, F Rosen - Journal of Biological …, 1974 - Elsevier
… cortexolone competes for binding to glucocorticoid receptors, as identified on sucrose gradients and that cortexolone … Also noted at that time was that the conformation of the cortexolone-…
Number of citations: 121 www.sciencedirect.com
P Ferraboschi, L Legnani, G Celasco, L Moro… - …, 2014 - pubs.rsc.org
Cortexolone-17α-propionate is a topical antiandrogen under investigation for the treatment of androgen-related skin disorders. A full conformational characterization was realized, in …
Number of citations: 29 pubs.rsc.org
N Kaiser, RJ Milholland, RW Turnell, F Rosen - … and Biophysical Research …, 1972 - Elsevier
… cortexolone on the uptake of 2-deoxyglucose-(U)- 14C (6.3 mCi/mM) into whole cells. Rat thymocytes (4 x lo7 cells/ml) were incubated for 3 hours with TA, cortexolone … for cortexolone in …
Number of citations: 67 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.